

Spectroscopic data for N,N-Dimethylstearamide (NMR, IR, MS)

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Compound of Interest

Compound Name: *N,N-Dimethylstearamide*

CAS No.: 3886-90-6

Cat. No.: B1580666

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Spectroscopic Data Guide: N,N-Dimethylstearamide

CAS: 3886-90-6 | Formula: C₂₀H₄₁NO | MW: 311.55 g/mol
[1][2]

Executive Summary & Chemical Identity

N,N-Dimethylstearamide (often trade-referenced under Hallcomid M-18) is a tertiary amide derived from stearic acid. Its spectroscopic signature is defined by the restricted rotation of the dimethylamide group (observable in NMR) and the McLafferty rearrangement characteristic of N-alkylated amides (observable in MS).

Property	Specification
IUPAC Name	N,N-Dimethyloctadecanamide
Molecular Formula	C ₂₀ H ₄₁ NO
Exact Mass	311.3188
Physical State	Waxy solid or crystalline powder (mp ~35-40°C)
Solubility	Soluble in chloroform, dichloromethane, ethanol; insoluble in water.[1]

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI) Ionization, 70 eV.

The mass spectrum of **N,N-Dimethylstearamide** is dominated by fragmentation pathways specific to the tertiary amide functionality. The molecular ion (

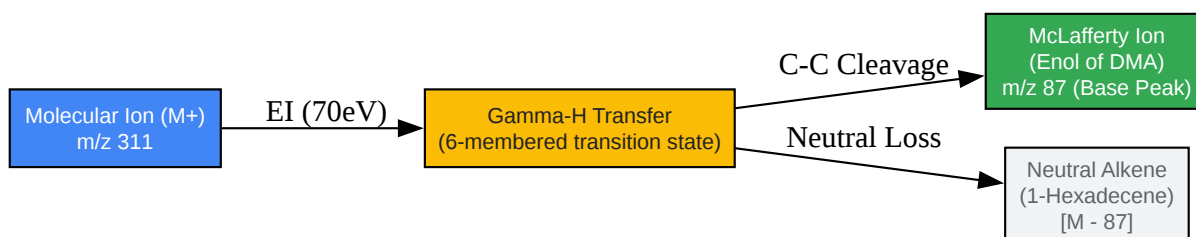
) is typically weak due to the stability of the fragment ions.

Key Fragmentation Peaks

m/z (Mass-to-Charge)	Ion Identity	Origin / Mechanism
311		Molecular Ion (often weak intensity).
87		Base Peak / Diagnostic. Result of McLafferty Rearrangement. Represents the N,N-dimethylacetamide enol radical cation.
72		-cleavage product (loss of methyl from the McLafferty ion) or direct fragmentation.
44		Dimethylamine radical cation
57, 43, 29	Alkyl fragments	Characteristic hydrocarbon chain fragmentation ().

Mechanistic Visualization: McLafferty Rearrangement

The following diagram illustrates the primary fragmentation pathway yielding the diagnostic m/z 87 peak.



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Caption: The dominant McLafferty rearrangement pathway for **N,N-Dimethylstearamide**.

Infrared Spectroscopy (IR) Analysis

Methodology: FTIR (ATR or KBr pellet).

The IR spectrum confirms the tertiary amide structure by the presence of a specific Carbonyl band and the absence of N-H stretching frequencies.

Frequency (cm ⁻¹)	Vibrational Mode	Interpretation
2950 - 2850		Strong aliphatic stretches (asymmetric and symmetric) from the long stearyl chain and N-methyl groups.
1650 ± 10		Amide I Band. Characteristic of tertiary amides. Appears at a lower frequency than esters (~1735) or primary amides (~1690) due to resonance donation from the dimethyl nitrogen.
1460 - 1470		Methylene scissoring deformation.
1395		C-H bending of the N-methyl groups.
~3300 (Absent)		Critical QC Check. Absence confirms no primary/secondary amide impurities (e.g., N-methylstearamide).

Nuclear Magnetic Resonance (NMR) Analysis

Methodology: 300-500 MHz, Solvent:

, Temp: 298 K.

¹H NMR Data (Proton)

The hallmark of N,N-dimethylamides in NMR is the magnetic non-equivalence of the two N-methyl groups due to the partial double bond character of the C-N bond (restricted rotation).

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Note
2.99	Singlet	3H	(cis/trans)	Distinct signal due to restricted rotation.
2.94	Singlet	3H	(cis/trans)	Distinct signal due to restricted rotation.
2.28	Triplet (Hz)	2H		Protons adjacent to the carbonyl group.
1.61	Multiplet	2H		Methylene beta to carbonyl.
1.25	Broad Singlet	~28H	Bulk	The "methylene envelope" of the stearyl chain.
0.88	Triplet (Hz)	3H	Terminal	End of the aliphatic chain.

> Expert Insight: In some solvents or at elevated temperatures (>60°C), the two N-methyl singlets at 2.99 and 2.94 ppm will coalesce into a single broad peak as the rotation rate exceeds the NMR timescale.

¹³C NMR Data (Carbon)

The ¹³C spectrum provides definitive confirmation of the carbon skeleton and the carbonyl environment.

Shift (, ppm)	Assignment	Structural Note
173.5	C=O	Carbonyl carbon. Typical for tertiary amides.
37.3		N-Methyl carbon (usually the downfield signal).
35.4		N-Methyl carbon (usually the upfield signal).
33.5		Methylene adjacent to C=O.
31.9		Near terminal methyl.
29.7 - 29.3	Bulk	Multiple overlapping signals for the chain.
25.1		Methylene beta to C=O.
22.7		Penultimate carbon.
14.1	Terminal	End of chain.

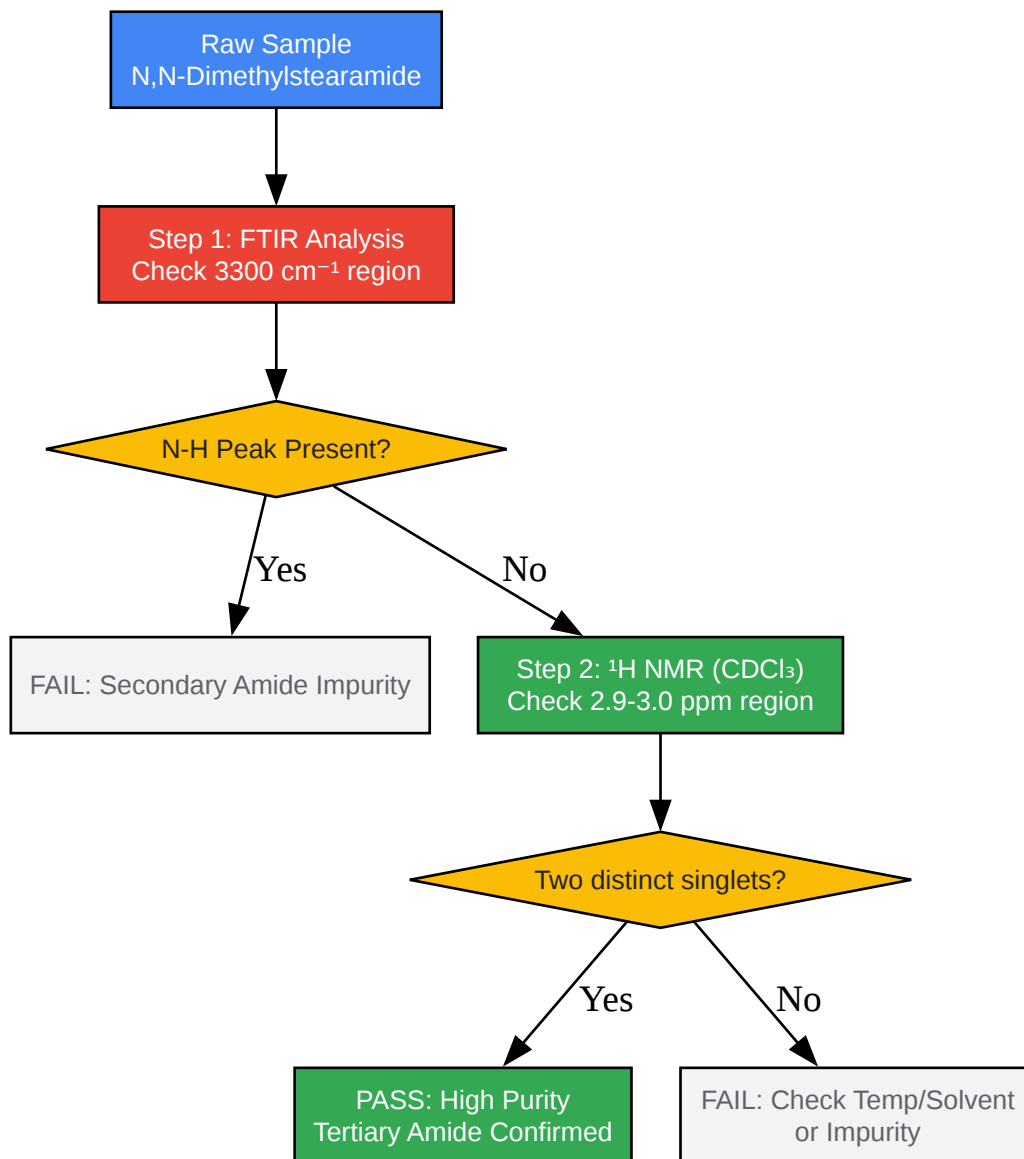
Quality Control & Impurity Profiling

When analyzing commercial samples of **N,N-Dimethylstearamide**, researchers must screen for specific synthesis byproducts.

Common Impurities

- Stearic Acid: Detected by ^1H NMR (broad singlet >10 ppm for COOH) or IR (broad O-H stretch $2500\text{-}3300\text{ cm}^{-1}$).
- Dimethylamine: Detected by distinctive "fishy" odor and GC-MS (m/z 45).
- N-Methylstearamide: Incomplete methylation. Detected by IR (presence of N-H stretch $\sim 3300\text{ cm}^{-1}$) and MS (m/z 297).

QC Workflow Diagram



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Caption: Logic flow for validating **N,N-Dimethylstearamide** purity using spectroscopic gates.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard.

- Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (indicating stearic acid salts or insolubles), filter through a glass wool plug into the NMR tube.
- Acquisition:
 - ^1H : 16 scans, 1-second relaxation delay.
 - ^{13}C : 512-1024 scans, proton-decoupled.

Protocol B: GC-MS Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM).
- Injection: 1 μL split injection (Split ratio 20:1).
- Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
- Temperature Program: 100°C (1 min hold) \rightarrow 20°C/min \rightarrow 300°C (5 min hold).
- Note: **N,N-Dimethylstearamide** elutes late; ensure the final hold time is sufficient.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of N,N-Dimethyldodecanamide (Homolog). NIST Chemistry WebBook. Available at: [\[Link\]](#)
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Sources

- 1. [13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
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